molecular formula C7H8N2O3 B14011187 6-(2-oxopropyl)-1H-pyrimidine-2,4-dione CAS No. 62175-77-3

6-(2-oxopropyl)-1H-pyrimidine-2,4-dione

Katalognummer: B14011187
CAS-Nummer: 62175-77-3
Molekulargewicht: 168.15 g/mol
InChI-Schlüssel: DBUVTTNCNPGTOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2-oxopropyl)-1H-pyrimidine-2,4-dione is a heterocyclic compound with a pyrimidine ring structure. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both keto and pyrimidine functionalities in its structure makes it a versatile compound for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-oxopropyl)-1H-pyrimidine-2,4-dione can be achieved through several methods. One common approach involves the cyclocondensation of dialkyl (2-oxopropyl)phosphonates with urea and aryl aldehydes . This reaction typically occurs under mild conditions, such as room temperature, and often employs catalysts like trimethylchlorosilane to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-(2-oxopropyl)-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with the pyrimidine ring under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include hydroxyl derivatives, substituted pyrimidines, and various oxo compounds, depending on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 6-(2-oxopropyl)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(2-oxopropyl)-1H-pyrimidine-2,4-dione is unique due to its specific combination of keto and pyrimidine functionalities, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for various chemical modifications and applications.

Eigenschaften

CAS-Nummer

62175-77-3

Molekularformel

C7H8N2O3

Molekulargewicht

168.15 g/mol

IUPAC-Name

6-(2-oxopropyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C7H8N2O3/c1-4(10)2-5-3-6(11)9-7(12)8-5/h3H,2H2,1H3,(H2,8,9,11,12)

InChI-Schlüssel

DBUVTTNCNPGTOY-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1=CC(=O)NC(=O)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.